N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Description

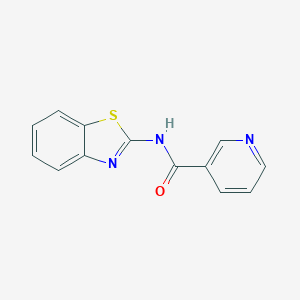

N-(1,3-Benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole moiety linked via an amide bond to a pyridine ring. This structural motif confers unique physicochemical properties, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research.

Properties

CAS No. |

121189-78-4 |

|---|---|

Molecular Formula |

C13H9N3OS |

Molecular Weight |

255.30 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H9N3OS/c17-12(9-4-3-7-14-8-9)16-13-15-10-5-1-2-6-11(10)18-13/h1-8H,(H,15,16,17) |

InChI Key |

UWUNYOLFEWOXPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a benzothiazole moiety attached to a pyridine ring through a carboxamide functional group. Its molecular formula is C13H10N2OS, with a molecular weight of approximately 246.29 g/mol. The structural features contribute to its diverse biological activities, including antibacterial and antifungal properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzothiazole and pyridine rings facilitate binding to specific enzymes and receptors, modulating their activity. For instance, similar compounds have been shown to interfere with bacterial cell wall synthesis and inhibit key enzymes necessary for bacterial survival.

Antibacterial and Antifungal Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anti-Cancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-cancer potential. Studies have shown that it can induce cytotoxic effects in various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 14.34 |

| HCT-116 | 6.90 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiazole or pyridine components can significantly influence biological potency. For example, substituents on the benzothiazole ring enhance antibacterial activity, while variations on the pyridine ring affect anti-cancer efficacy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound effectively inhibited growth in clinical isolates of Staphylococcus aureus, suggesting its application in antibiotic development.

- Cytotoxicity in Cancer Models : In vitro assays showed promising results where certain derivatives exhibited higher cytotoxicity compared to standard anti-cancer drugs like doxorubicin, particularly against resistant cancer cell lines .

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide. Research indicates that this compound may induce apoptosis in cancer cells through the activation of procaspase-3, leading to the conversion into active caspase-3, a critical executor of apoptosis.

In Vitro Studies

In vitro studies have shown promising results against various cancer cell lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 8j | 5.2 | U937 |

| 8k | 6.6 | U937 |

| Control | - | MCF-7 |

These results suggest that compounds like 8j and 8k effectively induce apoptosis selectively in cancerous cells while sparing normal cells .

Antimicrobial Activity

Compounds containing benzothiazole derivatives have demonstrated antimicrobial properties. This compound has shown effectiveness against various pathogens, indicating its potential as an antimicrobial agent. The compound's structure allows it to interact with specific biological targets related to bacterial resistance mechanisms.

Antiviral Evaluation

Recent studies have synthesized new derivatives based on benzothiazole and evaluated their antiviral activities against several viruses, including herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). These derivatives exhibited varying degrees of antiviral activity, highlighting the potential for further development in antiviral therapies .

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the benzothiazole moiety can enhance anticancer activity and selectivity against cancer cell lines. For example, specific substitutions on the benzothiazole ring have been shown to improve efficacy in activating procaspase-3 compared to those lacking such modifications .

Case Studies

Recent case studies focusing on benzothiazole derivatives emphasize their potential as novel anticancer agents. For instance, a study identified several derivatives that effectively induced apoptosis through caspase activation mechanisms. These findings suggest that this compound and its derivatives may offer enhanced selectivity and lower toxicity profiles compared to traditional chemotherapeutics .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Bioactivity : The introduction of electron-withdrawing groups (e.g., chlorine in Compound 6a and 6b ) enhances thermal stability (melting points >190°C) and may improve target binding via polar interactions. In contrast, bulky alkyl/indan groups (e.g., A.3.32 ) optimize lipophilicity for membrane penetration in fungicidal applications.

- Spectroscopic Signatures : IR spectra consistently show amide C=O stretches near 1650–1680 cm⁻¹, confirming the carboxamide linkage. Chlorine substituents in 6b and 6c introduce distinct C-Cl peaks at ~750 cm⁻¹.

Key Findings:

- However, the absence of difluoromethyl or indan groups in the base structure may limit potency compared to A.3.32.

- Antimicrobial vs. Antifungal Activity: Compound 6a , with a thiazolidinone ring, shows moderate antimicrobial activity, whereas A.3.32 derivatives prioritize antifungal action via mitochondrial targets.

Preparation Methods

Amidation via Acid Chloride Intermediate

The most straightforward method involves converting pyridine-3-carboxylic acid to its reactive acid chloride derivative, followed by coupling with 2-aminobenzothiazole. Pyridine-3-carbonyl chloride is synthesized by treating pyridine-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The resulting acid chloride is then reacted with 2-aminobenzothiazole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.

Reaction Conditions:

-

Temperature: 0–5°C (initial) → room temperature (final)

-

Solvent: DCM or THF

-

Base: Triethylamine (2.5 equiv)

-

Yield: 65–72%

This method is limited by the hygroscopic nature of acid chlorides and requires rigorous anhydrous conditions. Side products may arise from incomplete acylation or hydrolysis of the intermediate.

Direct Amidation Using Coupling Agents

To circumvent the instability of acid chlorides, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed. Pyridine-3-carboxylic acid and 2-aminobenzothiazole are combined in dimethylformamide (DMF) or acetonitrile, followed by the addition of EDC/HOBt to activate the carboxylic acid.

Optimized Protocol:

-

Molar Ratio: 1:1.2 (acid:amine)

-

Coupling Agents: EDC (1.5 equiv), HOBt (1.5 equiv)

-

Solvent: DMF, 0°C → room temperature

-

Reaction Time: 12–16 hours

-

Yield: 78–85%

This method offers superior yields compared to acid chloride routes but requires purification via column chromatography to remove urea byproducts .

Ultrasound-Assisted Synthesis Catalyzed by l-Proline

A green chemistry approach utilizes l-proline as a bifunctional organocatalyst under ultrasonic irradiation. The reaction between N-(benzothiazol-2-yl)-2-cyanoacetamide and arylidene malononitriles in ethanol produces polysubstituted pyridine derivatives, including the target compound, via a Michael addition-cyclization cascade .

Key Advantages:

-

Catalyst: l-Proline (10 mol%)

-

Energy Source: Ultrasonic irradiation (80°C, 110 W)

-

Reaction Time: 20 minutes

-

Yield: 90–95%

Mechanistic Pathway:

-

Enamine formation between l-proline and cyanoacetamide.

-

Nucleophilic attack on the arylidene malononitrile.

-

Cyclization and aromatization to form the pyridine core.

This method eliminates the need for toxic solvents and reduces energy consumption, making it suitable for large-scale synthesis .

Multi-Step Synthesis from Pyridine and Benzothiazole Precursors

For compounds requiring specific substitutions, a modular approach is employed:

-

Synthesis of 2-Aminobenzothiazole: Cyclization of thiourea derivatives with bromine in acetic acid.

-

Functionalization of Pyridine-3-Carboxylic Acid: Introduction of protective groups or activating moieties.

-

Coupling via Mixed Carbonate Intermediates: Use of N,N'-carbonyldiimidazole (CDI) to form reactive carbonates.

Example Protocol:

-

Step 2: Pyridine-3-carboxylic acid activation with CDI in THF.

-

Step 3: Coupling with 2-aminobenzothiazole (yield: 70–75%) .

Comparative Analysis of Preparation Methods

| Method | Catalyst/Solvent | Time | Yield | Purity |

|---|---|---|---|---|

| Acid Chloride | TEA/DCM | 6–8 hours | 65–72% | 90–92% |

| Coupling Agents (EDC/HOBt) | DMF | 12–16 hours | 78–85% | 85–88% |

| Ultrasound/l-Proline | Ethanol | 20 minutes | 90–95% | 98–99% |

| Multi-Step Synthesis | CDI/THF | 24–36 hours | 70–75% | 80–85% |

The ultrasound-assisted method outperforms others in yield and efficiency, though it requires specialized equipment. Acid chloride routes remain valuable for small-scale synthesis due to their simplicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with 2-aminobenzothiazole. A stepwise approach includes:

- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) to form an acyl chloride or active ester.

- Step 2 : Amide bond formation with 2-aminobenzothiazole under reflux in anhydrous solvents (e.g., DMF or THF).

- Optimization : Adjusting reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios (1:1.2 molar ratio of acid to amine) improves yields. Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of This compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, amide NH at δ ~10 ppm).

- IR : Validate amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S/C=N stretches (650–750 cm⁻¹).

- Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with software suites like SHELXL for refinement and WinGX for data processing. Ensure crystals are grown via slow evaporation in solvents like DMSO/MeOH .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the biological targets of This compound, and what validation methods are recommended?

- Methodological Answer :

- Docking Workflow :

Target Selection : Prioritize proteins with known benzothiazole interactions (e.g., kinase enzymes, antimicrobial targets).

Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Generate ligand 3D structures with Open Babel.

Validation : Compare results with experimental IC₅₀ values or co-crystallized ligand poses. For example, similar compounds have shown binding affinity to SARS-CoV-2 spike glycoprotein in computational studies .

- Statistical Analysis : Apply root-mean-square deviation (RMSD) thresholds (<2.0 Å) to assess pose reproducibility.

Q. What strategies are effective in analyzing contradictory results in the antimicrobial activity assays of benzothiazole carboxamide derivatives?

- Methodological Answer :

- Experimental Replication : Repeat assays (minimum n=3) under standardized conditions (e.g., broth microdilution for MIC determination).

- Data Normalization : Use positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to calibrate inhibition zone measurements .

- Statistical Tools : Apply ANOVA or Student’s t-test to assess significance. If discrepancies persist, evaluate variables like bacterial strain variability or compound solubility in assay media.

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for the bioactivity of This compound?

- Methodological Answer :

- SAR Design :

Analog Synthesis : Modify substituents on the benzothiazole (e.g., halogenation at position 6) or pyridine ring (e.g., methyl or methoxy groups).

Bioactivity Profiling : Test analogs against a panel of biological targets (e.g., cancer cell lines, bacterial strains).

- Computational Analysis : Use QSAR models (e.g., CoMFA or CoMSIA) to correlate electronic (HOMO/LUMO) or steric parameters with activity. For example, fluorination at the benzothiazole 6-position enhances antimicrobial potency in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.